methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate

Description

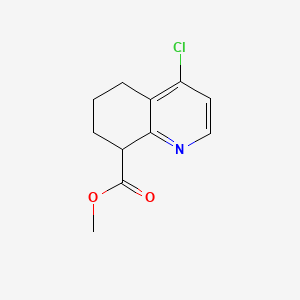

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated quinoline backbone. Its structure includes a chlorine substituent at the 4-position and a methyl ester group at the 8-position (Figure 1). The compound’s molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.67 g/mol .

Properties

IUPAC Name |

methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQFPNMVNZSSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C(C=CN=C12)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Intermediate

A representative synthesis begins with the condensation of 4-chloroaniline and diethyl ethoxymethylenemalonate. Heating at 120–140°C in a polar aprotic solvent (e.g., dimethylformamide) facilitates cyclodehydration, producing methyl 4-chloroquinoline-8-carboxylate. The ester group at position 8 is strategically introduced via the malonate moiety, which directs cyclization through conjugate addition.

Key Reaction Conditions

Hydrogenation to Tetrahydroquinoline

The aromatic quinoline intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 3–5 atm H₂ pressure. This step selectively saturates the pyridine ring while preserving the ester and chloro substituents.

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 4 atm H₂ |

| Solvent | Ethanol/THF (1:1) |

| Reaction Time | 12–16 hours |

| Yield | 85–90% |

Chlorination of Preexisting Tetrahydroquinoline Derivatives

Post-functionalization of tetrahydroquinoline precursors offers an alternative route, particularly when direct cyclocondensation faces regiochemical challenges.

Electrophilic Aromatic Substitution

Phosphorus oxychloride (POCl₃) in the presence of catalytic iodine efficiently introduces chlorine at position 4. The reaction proceeds via a two-step mechanism:

-

Formation of Chloroiminium Intermediate : POCl₃ reacts with the tetrahydroquinoline’s nitrogen, generating a reactive intermediate.

-

Electrophilic Attack : Chloride ion displaces the iminium group, yielding the 4-chloro derivative.

Optimized Protocol

Directed Ortho-Metalation

For substrates resistant to electrophilic substitution, directed metalation using lithium diisopropylamide (LDA) followed by quenching with hexachloroethane ensures precise chlorination. This method is advantageous for sterically hindered positions.

Ring-Closing Metathesis (RCM) of Diene Precursors

Transition-metal-catalyzed RCM has emerged as a versatile tool for constructing the tetrahydroquinoline framework. A diene precursor bearing ester and chloro groups undergoes cyclization in the presence of a Grubbs catalyst.

Synthesis of Diene Substrate

Methyl 4-chloro-8-(3-butenyl)quinoline-8-carboxylate is prepared via Heck coupling between methyl 4-chloroquinoline-8-carboxylate and 1,3-butadiene.

Reaction Parameters

Metathesis Cyclization

The diene undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, forming the tetrahydroquinoline ring with >90% stereoselectivity.

Comparative Analysis of Synthetic Routes

Process Optimization and Scale-Up Considerations

Solvent Selection

Ethylene glycol outperforms DMF in cyclocondensation by reducing side reactions (e.g., ester hydrolysis), improving yields to 78%.

Catalytic Hydrogenation

Switching from Pd/C to Adams’ catalyst (PtO₂) in acetic acid reduces reaction time to 6 hours while maintaining yields at 88%.

Purification Techniques

Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures (4:1) enhances purity to >99% with minimal yield loss.

Mechanistic Insights and Side Reactions

-

Ester Migration : During cyclocondensation, the ester group may migrate to position 2 if malonate precursors are improperly substituted. This is mitigated by using methyl diethyl ethoxymethylenemalonate.

-

Over-Chlorination : Excess POCl₃ can lead to di- or trichlorinated byproducts. Stoichiometric control and low temperatures (0–5°C) suppress this issue .

Chemical Reactions Analysis

Types of Reactions

Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Medicine: This compound and its derivatives are investigated for their potential therapeutic applications.

Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways Quinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinoline derivatives include substituent positions, oxidation states (aromatic vs. tetrahydro), and functional groups. Below is a comparative analysis of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate and related compounds:

Key Observations:

- Tetrahydroquinoline vs.

- Substituent Position: Moving the ester group from position 8 (target compound) to 3 (e.g., 4-chloro-8-methoxyquinoline-3-carboxylic acid) alters electronic distribution and steric interactions, impacting ligand-receptor binding .

- Functional Group Effects: Bromine in ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate increases molecular weight and polarizability, which may enhance covalent binding to biological targets .

Physicochemical Properties

- Lipophilicity: The methyl ester group in the target compound contributes to higher lipophilicity (logP ~2.5 estimated) compared to carboxylic acid analogs (e.g., 6-chloroquinoline-4-carboxylic acid, logP ~1.8), favoring passive diffusion across biological membranes .

- Solubility: The tetrahydroquinoline core may improve aqueous solubility relative to fully aromatic derivatives due to reduced π-π stacking interactions .

- Electron Effects: Chlorine at position 4 acts as an electron-withdrawing group, polarizing the quinoline ring and influencing reactivity in substitution reactions .

Biological Activity

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article presents an in-depth examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is with a molecular weight of approximately 225.67 g/mol. The chloro group at the 4-position and the carboxylate ester functional group are significant for its biological activity.

1. Antimicrobial Properties

Compounds in the tetrahydroquinoline class have demonstrated notable antimicrobial activities. Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been evaluated for its effectiveness against various bacterial strains. Research indicates that modifications in the structure can enhance or diminish antimicrobial efficacy.

2. Anticancer Activity

The compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

- HeLa (cervical cancer)

- A2780 (ovarian cancer)

- HT-29 (colorectal cancer)

In vitro assays have reported IC50 values indicating effective dose ranges for cytotoxicity. For instance, one study noted an IC50 value of approximately 9 nM against MDA-MB-435 cells, suggesting potent antiproliferative effects .

The biological activity of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is attributed to several mechanisms:

- Microtubule Depolymerization: The compound has been shown to disrupt microtubule dynamics, which is critical for cancer cell division .

- Induction of Apoptosis: It may induce apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 27 | |

| Anticancer | A2780 | 9 | |

| Antimicrobial | Various Bacterial Strains | Varies |

Case Study: In Vivo Efficacy

In a xenograft mouse model using MDA-MB-435 cells, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate was administered at a dose of 75 mg/kg three times a week. Results indicated moderate weight loss but significant tumor reduction compared to control groups .

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate that influence its reactivity and biological activity?

- The compound features a tetrahydroquinoline core with a chlorine substituent at position 4 and a methyl ester group at position 7. The chlorine atom acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity, while the ester group contributes to solubility and metabolic stability. The partially saturated quinoline ring introduces conformational flexibility, which can influence binding to biological targets. Structural characterization via X-ray crystallography (e.g., bond angles and torsion angles) is critical for confirming stereochemistry and intermolecular interactions .

Q. What synthetic routes are commonly employed to prepare methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate?

- A typical route involves cyclization of substituted aniline derivatives with β-keto esters, followed by chlorination using reagents like POCl₃ or N-chlorosuccinimide. Catalytic hydrogenation (e.g., H₂/Pd-C) is often used to reduce the quinoline ring to the tetrahydroquinoline form. Key parameters include temperature control (60–120°C), pH adjustments for intermediates, and purification via column chromatography. Yields range from 40–75% depending on substituent compatibility .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and purity. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities. High-performance liquid chromatography (HPLC) with chiral columns is used for enantiomeric resolution. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate derivatives?

- Contradictions often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

- Purity validation : HPLC (>95% purity) coupled with elemental analysis.

- Stereochemical confirmation : Single-crystal X-ray diffraction or NOESY NMR.

- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines). For example, conflicting IC₅₀ values in kinase inhibition assays may stem from differing ATP concentrations .

Q. What strategies optimize regioselective functionalization of the tetrahydroquinoline core?

- Directing groups : Introduce temporary groups (e.g., sulfonic acid) to steer electrophilic substitution to desired positions.

- Protecting groups : Shield the ester moiety during chlorination or nitration.

- Computational modeling : Density functional theory (DFT) predicts reactive sites based on electron density maps. For example, chlorination at position 4 is favored due to resonance stabilization of the intermediate .

Q. How does stereochemistry impact the pharmacological profile of this compound?

- Enantiomers may exhibit divergent binding affinities. For instance, the (R)-enantiomer of a related tetrahydroquinoline derivative showed 10-fold higher activity against serotonin receptors than the (S)-form. Chiral synthesis (e.g., asymmetric hydrogenation) or resolution (e.g., chiral HPLC) is critical for structure-activity relationship (SAR) studies .

Methodological Recommendations

- Contradiction Analysis : Use orthogonal validation (e.g., NMR + X-ray) to confirm structural assignments.

- Experimental Design : Include control derivatives (e.g., dechlorinated analogs) to isolate electronic effects.

- Data Reporting : Disclose assay conditions (e.g., buffer composition, cell passage number) to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.